molecular formula C15H12F3NO3 B1345878 Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946784-04-9

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Cat. No.: B1345878
CAS No.: 946784-04-9
M. Wt: 311.25 g/mol
InChI Key: YDJWBQOJCRGGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is an organic compound with the molecular formula C15H12F3NO3. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate typically involves multiple steps, including the formation of key intermediates. One common method involves the reaction of 4-amino-2-(trifluoromethyl)phenol with methyl 3-bromobenzoate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate: shares similarities with other trifluoromethyl-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group allows for versatile modifications and applications in different fields.

Properties

IUPAC Name

methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJWBQOJCRGGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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